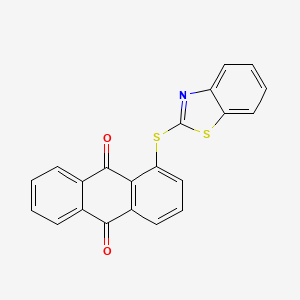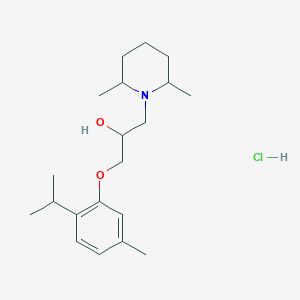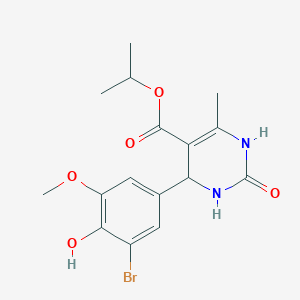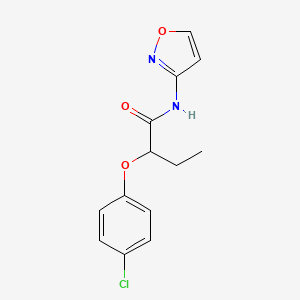
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone, also known as BTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTQ is a redox-active compound that can undergo reversible oxidation and reduction reactions, making it a useful tool for studying electron transfer processes in biological systems.
科学研究应用
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and materials science. In biochemistry, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been used as a redox-active probe to study electron transfer processes in proteins and enzymes. It has also been used to study the mechanism of action of various redox enzymes and to identify potential inhibitors of these enzymes.
In biophysics, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been used as a fluorescence probe to study protein-protein interactions and protein-ligand interactions. It has also been used to study the folding and stability of proteins and to identify potential drug targets.
In materials science, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. It has been incorporated into polymers, nanoparticles, and other materials to create materials with improved conductivity, luminescence, and other properties.
作用机制
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone is a redox-active compound that can undergo reversible oxidation and reduction reactions. It can accept or donate electrons, making it a useful tool for studying electron transfer processes in biological systems. 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone can also form stable complexes with metal ions, which can further modulate its redox properties.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been shown to have various biochemical and physiological effects, depending on the system being studied. In some cases, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been shown to inhibit the activity of redox enzymes, while in other cases, it has been shown to activate these enzymes. 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone in lab experiments is its redox activity, which allows it to participate in electron transfer reactions. It is also relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of using 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone is its potential toxicity, which may limit its use in certain systems.
未来方向
There are many potential future directions for research involving 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone. One area of interest is the development of new materials based on 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone, which could have a range of applications in electronics, optoelectronics, and other fields. Another area of interest is the use of 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone as a tool for studying electron transfer processes in biological systems, including the development of new inhibitors of redox enzymes. Additionally, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone could be used as a probe for studying protein-protein interactions and protein-ligand interactions, which could lead to the identification of new drug targets.
合成方法
The synthesis of 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone involves the reaction of 1,3-benzothiazole-2-thiol with anthraquinone in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been optimized, and various modifications have been made to improve the yield and purity of the compound.
属性
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO2S2/c23-19-12-6-1-2-7-13(12)20(24)18-14(19)8-5-11-17(18)26-21-22-15-9-3-4-10-16(15)25-21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHBHOXSMWSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylsulfanyl)anthracene-9,10-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)

![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)

![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)